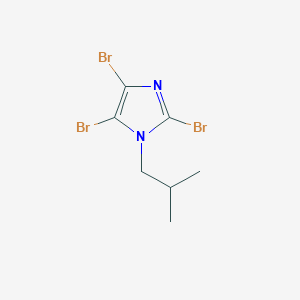

2,4,5-Tribromo-1-isobutyl-1H-imidazole

Description

Significance of Imidazole (B134444) Ring Systems in Organic Synthesis and Chemical Sciences

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a multitude of biologically and industrially important molecules. nih.govgoogle.com Its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, contribute to its versatile reactivity and functionality. imist.ma

In the realm of biological chemistry, the imidazole ring is famously present in the amino acid histidine, which plays a crucial role in the active sites of numerous enzymes and in the buffering of physiological pH. nih.govresearchgate.net It is also a core component of purines, the building blocks of nucleic acids DNA and RNA, and the signaling molecule histamine. google.comimist.ma

From a synthetic perspective, imidazoles are invaluable intermediates and catalysts. They are integral to the synthesis of many pharmaceuticals, agrochemicals, and materials. google.com The imidazole framework is a common feature in drugs spanning various therapeutic areas, including antifungal agents and anticancer treatments. researchgate.netgoogle.com Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts have emerged as powerful organocatalysts and ligands in transition metal catalysis, enabling a wide range of chemical transformations. google.com

Contextualizing Halogenated Imidazoles as Advanced Chemical Building Blocks

The introduction of halogen atoms onto the imidazole core dramatically modifies its chemical properties, giving rise to a class of compounds known as halogenated imidazoles. These compounds are considered advanced chemical building blocks due to the unique reactivity imparted by the halogen substituents. The presence of bromine atoms, as in 2,4,5-Tribromo-1-isobutyl-1H-imidazole, significantly influences the electron density of the imidazole ring and provides reactive handles for further chemical modifications.

Halogenated imidazoles are key precursors in a variety of synthetic transformations. The carbon-halogen bonds can be readily functionalized through reactions such as cross-coupling (e.g., Suzuki, Stille, and Sonogashira couplings), metal-halogen exchange, and nucleophilic substitution. researchgate.net This allows for the introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.

The specific positioning of halogen atoms on the imidazole ring can direct the regioselectivity of these transformations, offering precise control over the final product. For instance, polybrominated imidazoles serve as versatile scaffolds for the synthesis of polysubstituted imidazole derivatives, which are often challenging to prepare through other methods. sctunisie.org

Research Scope and Academic Importance of this compound Derivatives

While specific research literature on this compound is not extensively documented, its academic and research importance can be inferred from the broader interest in halogenated and N-substituted imidazoles. The isobutyl group at the N-1 position provides steric bulk and influences the solubility and electronic nature of the imidazole ring.

Derivatives of this compound are likely explored in several research domains:

Medicinal Chemistry: As with many substituted imidazoles, derivatives of this compound could be synthesized and screened for various biological activities. The combination of the tribromoimidazole core and the isobutyl group could lead to novel pharmacological profiles. For example, the related compound 4-Amino-1-isobutyl-1H-imidazo[4,5-c]-quinoline (Imiquimod) is a known immune response modifier. researchgate.net

Materials Science: Imidazolium salts derived from N-alkylated imidazoles are widely investigated as ionic liquids. nist.gov While the tribromo-substitution would affect the properties, derivatives of this compound could be precursors to specialized ionic liquids with unique thermal and electrochemical properties.

Synthetic Intermediates: This compound serves as a versatile intermediate for creating more complex molecules. The three bromine atoms can be selectively or exhaustively replaced to build a variety of substituted imidazoles. The isobutyl group can also influence the reaction pathways and stability of intermediates.

The academic importance lies in its potential as a scaffold for developing new compounds with tailored properties for specific applications in medicine, materials, and catalysis. The synthesis and reactivity studies of such molecules contribute to the fundamental understanding of heterocyclic chemistry.

Interactive Data Tables

Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉Br₃N₂ |

| Molecular Weight | 360.87 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)CN1C(=C(C(=N1)Br)Br)Br |

Comparison of Related Imidazole Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 |

| 2,4,5-Tribromo-1H-imidazole | 2034-22-2 | C₃HBr₃N₂ | 304.77 nih.govscbt.com |

| 1-Methyl-2,4,5-tribromo-1H-imidazole | 75036-79-0 | C₄H₃Br₃N₂ | 318.80 |

| 1-Benzyl-2,4,5-tribromo-1H-imidazole | 31250-80-3 | C₁₀H₇Br₃N₂ | 394.89 |

| 4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline | 99011-02-6 | C₁₄H₁₆N₄ | 240.30 |

Structure

3D Structure

Properties

Molecular Formula |

C7H9Br3N2 |

|---|---|

Molecular Weight |

360.87 g/mol |

IUPAC Name |

2,4,5-tribromo-1-(2-methylpropyl)imidazole |

InChI |

InChI=1S/C7H9Br3N2/c1-4(2)3-12-6(9)5(8)11-7(12)10/h4H,3H2,1-2H3 |

InChI Key |

FHWAJFPBASHYOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=C(N=C1Br)Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,4,5 Tribromo 1 Isobutyl 1h Imidazole

Nucleophilic Substitution Reactions on the Brominated Imidazole (B134444) Core

The presence of three bromine atoms on the imidazole ring significantly influences its susceptibility to nucleophilic attack. The electron-withdrawing nature of the halogens renders the carbon atoms of the imidazole core electrophilic, facilitating substitution reactions.

Displacement Pathways at C-2, C-4, and C-5 Bromine Centers

Research on N-protected 2,4,5-tribromoimidazoles has shown that these compounds readily react with various nucleophiles. rsc.org In reactions with sodium alkane or arene thiolates, as well as with sodium isopropoxide in isopropyl alcohol, nucleophilic substitution preferentially occurs at the C-2 position, leading to the displacement of the bromine atom at this site. rsc.org This regioselectivity suggests that the C-2 position is the most electrophilic center in the N-substituted tribromoimidazole ring.

In contrast, unprotected 2,4,5-tribromoimidazole (B189480) reacts with sodium benzenethiolate (B8638828) to yield the corresponding 4,5-dihalogenoimidazole and diphenyl disulphide, indicating a different reaction pathway that involves the N-H proton. rsc.org

The reactivity of the bromo-substituents can be summarized as follows:

C-2: Most susceptible to nucleophilic attack in N-alkylated tribromoimidazoles.

C-4 and C-5: Generally less reactive towards nucleophilic substitution compared to the C-2 position in N-alkylated derivatives.

Influence of N-Isobutyl Substituent on Reactivity

The N-isobutyl group plays a crucial role in directing the outcome of nucleophilic substitution reactions. By protecting the N-1 position, it prevents reactions that involve the acidic N-H proton, thereby favoring direct substitution on the imidazole ring. The alkyl group at the N-1 position is essential for the observed C-2 selectivity in nucleophilic attack on 2,4,5-tribromoimidazoles. rsc.org The steric bulk of the isobutyl group is not expected to significantly hinder attack at the C-2 position, while it may have a minor influence on the accessibility of the C-5 position.

Electrophilic Reactions on the Imidazole Ring

The high degree of bromination in 2,4,5-tribromo-1-isobutyl-1H-imidazole makes the imidazole ring electron-deficient and thus generally deactivated towards electrophilic substitution. The bromine atoms exert a strong deactivating effect, making further electrophilic attack challenging.

However, the initial bromination of N-alkylimidazoles provides insight into the relative reactivity of the different positions on the imidazole ring. Kinetic studies on the aqueous bromination of 1-methylimidazole (B24206) show a specific order of reactivity for the available carbon positions. researchgate.netpublish.csiro.au

Table 1: Relative Rates of Bromination for 1-Methylimidazole

| Position | Relative Rate |

|---|---|

| C-5 | High |

| C-4 | Moderate |

| C-2 | Low |

Data derived from studies on the aqueous bromination of 1-methylimidazole. researchgate.netpublish.csiro.au

This trend suggests that if any electrophilic substitution were to occur on a less substituted N-isobutylimidazole, the C-5 position would be the most reactive, followed by C-4 and then C-2. For the fully brominated title compound, any further electrophilic reaction would be highly unlikely under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated imidazoles. While specific studies on this compound are not extensively documented, the reactivity of other bromoimidazoles in such reactions provides a strong indication of its potential.

The different electronic environments of the bromine atoms at the C-2, C-4, and C-5 positions can be exploited for selective cross-coupling. It is established that the C-2 position of N-substituted imidazoles can exhibit different reactivity compared to the C-4 and C-5 positions in palladium-catalyzed arylations. acs.org For instance, the addition of copper(I) salts has been shown to alter the regioselectivity of arylation towards the C-2 position in N-methylimidazole. acs.org

Given the demonstrated susceptibility of the C-2 bromine to displacement in nucleophilic substitution reactions, it is plausible that this position would also be the most reactive in oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles. This would allow for selective functionalization at the C-2 position, leaving the C-4 and C-5 bromines available for subsequent transformations.

Other Chemical Modifications and Derivatizations of the Isobutyl Group

While the primary reactivity of this compound is centered on the brominated imidazole core, the N-isobutyl group itself can potentially undergo chemical modification. However, the conditions required for such transformations must be compatible with the sensitive tribromoimidazole moiety.

Reactions involving the isobutyl group are generally less explored in the context of this specific molecule. Standard alkane functionalization methods, such as free-radical halogenation, would likely be complicated by the presence of the electron-rich (though deactivated) imidazole ring. More specific and milder C-H activation strategies might be required to achieve selective derivatization of the isobutyl chain without affecting the core structure.

Detailed Mechanistic Investigations of Key Chemical Transformations

The mechanism of nucleophilic substitution on N-alkyl-2,4,5-tribromoimidazoles likely proceeds through a standard SNAr (Substitution Nucleophilic Aromatic) pathway. The attack of the nucleophile on the electron-deficient C-2 carbon forms a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing bromine atoms and the imidazole ring nitrogen atoms. Subsequent departure of the bromide ion restores the aromaticity of the imidazole ring.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle is expected to follow the generally accepted steps of oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step would be the oxidative addition of the C-Br bond to the palladium(0) catalyst. The observed regioselectivity would be dictated by the relative rates of oxidative addition at the C-2, C-4, and C-5 positions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylimidazole |

| 4,5-Dihalogenoimidazole |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the attached protons.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2,4,5-Tribromo-1-isobutyl-1H-imidazole is critical for identifying the isobutyl group and confirming its attachment to the nitrogen atom of the imidazole (B134444) ring. The expected ¹H NMR spectrum would exhibit characteristic signals for the protons of the isobutyl moiety.

The methylene (B1212753) protons (-CH₂-) directly attached to the imidazole nitrogen are expected to appear as a doublet, shifted downfield due to the electron-withdrawing effect of the aromatic, tribrominated imidazole ring. This signal's chemical shift is anticipated to be in the range of δ 4.0-4.5 ppm. The methine proton (-CH-) of the isobutyl group would appear as a multiplet, likely a nonet, further upfield, typically around δ 2.0-2.5 ppm. The six equivalent methyl protons (-CH₃) would give rise to a doublet at approximately δ 0.9-1.2 ppm. The integration of these signals would correspond to a 2:1:6 ratio, confirming the presence of the isobutyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-CH₂- | 4.0 - 4.5 | Doublet (d) | 2H |

| -CH(CH₃)₂ | 2.0 - 2.5 | Multiplet (m) | 1H |

| -CH(CH₃)₂ | 0.9 - 1.2 | Doublet (d) | 6H |

Note: Predicted values are based on the analysis of similar N-alkylated imidazole compounds.

Carbon (¹³C) NMR Spectroscopy (1D and 2D Techniques)

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In the case of this compound, the ¹³C NMR spectrum will show distinct signals for the imidazole ring carbons and the isobutyl group carbons.

The carbon atoms of the imidazole ring are significantly affected by the bromine substituents. The C2, C4, and C5 carbons are expected to have chemical shifts in the aromatic region, with their exact positions influenced by the heavy bromine atoms. The C2 carbon, situated between the two nitrogen atoms, would likely appear around δ 135-140 ppm. The brominated carbons, C4 and C5, would be found further upfield in the aromatic region. The carbons of the isobutyl group will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) attached to the nitrogen will be the most downfield of the aliphatic signals, followed by the methine (-CH-) and then the methyl (-CH₃) carbons.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to definitively assign each proton and carbon signal. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, confirming the connectivity of the isobutyl group to the imidazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (Imidazole) | 135 - 140 |

| C4 (Imidazole) | 110 - 120 |

| C5 (Imidazole) | 100 - 110 |

| N-CH₂- | 50 - 55 |

| -CH(CH₃)₂ | 28 - 32 |

| -CH(CH₃)₂ | 19 - 22 |

Note: Predicted values are based on the analysis of similar N-alkylated and halogenated imidazole compounds.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands.

The C-H stretching vibrations of the isobutyl group are expected in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the imidazole ring would likely appear in the 1300-1400 cm⁻¹ range. The C=C and C=N stretching vibrations within the imidazole ring are expected to produce signals in the 1450-1600 cm⁻¹ region. The C-Br stretching vibrations will be observed at lower frequencies, typically below 800 cm⁻¹. The absence of a broad N-H stretching band around 3100-3500 cm⁻¹ would confirm the substitution at the N1 position of the imidazole ring. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N, C=C stretch (imidazole ring) | 1450 - 1600 |

| C-N stretch (imidazole ring) | 1300 - 1400 |

| C-Br stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Due to the presence of three bromine atoms, the molecular ion peak will appear as a characteristic isotopic cluster, with the relative intensities of the peaks determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the isobutyl group or parts of it, as well as the loss of bromine atoms. Alpha-cleavage of the alkyl side chain is a common fragmentation pathway for N-alkylated amines and imidazoles. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to most abundant isotope) | Description |

| [M]⁺ | 360 | Molecular ion |

| [M - C₄H₉]⁺ | 303 | Loss of the isobutyl group |

| [M - Br]⁺ | 281 | Loss of a bromine atom |

| [C₄H₉]⁺ | 57 | Isobutyl cation |

Note: The m/z values are nominal and the isotopic pattern for bromine-containing fragments will be a key diagnostic feature.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula of the molecule. For this compound, with a molecular formula of C₇H₉Br₃N₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and elemental makeup. science.govnih.gov

Table 5: Theoretical Elemental Composition of this compound

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 7 | 84.07 | 23.29% |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 2.52% |

| Bromine (Br) | 79.90 | 3 | 239.70 | 66.40% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 7.76% |

| Total | 360.88 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 2,4,5-tribromo-1-methyl-1H-imidazole, provides valuable insights. researchgate.net The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole reveals a planar imidazole ring with the three bromine atoms and the methyl group attached. researchgate.net It is expected that this compound would exhibit a similar planar imidazole core. The isobutyl group would be oriented to minimize steric hindrance. The crystal packing would likely be influenced by intermolecular interactions, including halogen bonding between the bromine atoms of adjacent molecules. mdpi.com

Table 6: Crystallographic Data for the Analogous 2,4,5-Tribromo-1-methyl-1H-imidazole

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.9066(3) |

| b (Å) | 7.0812(3) |

| c (Å) | 16.1046(6) |

| α (°) | 78.093(2) |

| β (°) | 82.467(2) |

| γ (°) | 89.781(2) |

| Volume (ų) | 763.8 |

| Z | 4 |

Source: Peppel, T., & Köckerling, M. (2009). Crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole, C4H3Br3N2. Zeitschrift für Kristallographie-New Crystal Structures, 224(3), 261-262. researchgate.net

Computational Chemistry and Theoretical Investigations of 2,4,5 Tribromo 1 Isobutyl 1h Imidazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) would be a primary method for investigating 2,4,5-Tribromo-1-isobutyl-1H-imidazole. By applying various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), researchers could calculate key electronic properties. A hypothetical data table of such predicted properties is presented below to illustrate the potential output of such a study.

Interactive Table: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value (Illustrative) | Unit | Significance |

| HOMO Energy | -6.5 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 | Debye | Measures molecular polarity |

| Mulliken Atomic Charges | C2: +0.4, N1: -0.3, Br: -0.1 | e | Shows partial charge distribution |

Note: The data in this table is purely illustrative and not based on actual calculations.

The isobutyl group attached to the imidazole (B134444) ring can adopt various conformations. A computational study would involve rotating the single bonds of the isobutyl chain to identify the most stable, low-energy conformers. This analysis would provide insights into the molecule's preferred shape and the energy barriers between different conformations, which are crucial for understanding its interactions with other molecules.

Molecular Modeling and Simulation Studies

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations would track the movements of atoms over time, providing a dynamic picture of its intermolecular interactions.

Reaction Mechanism Elucidation via Computational Approaches

Should this compound be involved in chemical reactions, computational methods could be used to map out the entire reaction pathway. This would involve locating transition states and calculating activation energies, thereby elucidating the mechanism and predicting reaction kinetics. For instance, the susceptibility of the bromine atoms to substitution could be computationally explored.

Advanced Applications in Chemical Science and Materials Research

Utilization as Versatile Synthetic Intermediates for Complex Organic Molecules

The polybrominated nature of 2,4,5-Tribromo-1-isobutyl-1H-imidazole makes it a valuable building block in organic synthesis. The bromine atoms on the imidazole (B134444) ring can be selectively replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide range of functional groups. This functionalization is key to constructing more complex molecules with tailored properties.

The isobutyl group at the N-1 position influences the solubility and steric environment of the molecule, which can be advantageous in directing the regioselectivity of subsequent reactions. The synthesis of substituted imidazoles is a significant area of research, with numerous methods being developed to create diverse derivatives. rsc.orgorganic-chemistry.orgkoreascience.kr The ability to functionalize all three C-H bonds of the imidazole core through sequential arylation, along with regioselective N-alkylation, provides a pathway to complex imidazole structures. acs.orgnih.gov

Table 1: Reactivity of this compound in Organic Synthesis

| Reaction Type | Reagents | Potential Products |

| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | Aryl-substituted isobutyl-imidazoles |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl-, alkenyl-, or aryl-substituted isobutyl-imidazoles |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Amino-substituted isobutyl-imidazoles |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst, Base | Alkynyl-substituted isobutyl-imidazoles |

Exploration in Coordination Chemistry and Design of Novel Ligands

The imidazole ring is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen atoms. wikipedia.orgresearchgate.netrsc.org The presence of the isobutyl group and bromine atoms on this compound can modulate the electronic and steric properties of the resulting metal complexes. These modifications can influence the stability, reactivity, and catalytic activity of the complexes.

The design of novel ligands is a crucial aspect of developing new catalysts and functional materials. Imidazole-based ligands, including those derived from this compound, are being investigated for their potential to form metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. rsc.org The synthesis of bi- and tridentate nitrogen ligands based on the imidazole framework highlights the versatility of this scaffold in creating complex coordinating agents. nih.gov

Contributions to Catalysis: Development of Imidazole-Based Catalysts and Ligands

The imidazole core is a key component in the design of N-heterocyclic carbene (NHC) ligands, which have become indispensable in modern catalysis. While direct catalytic applications of this compound are not extensively documented, its derivatives hold potential as precursors to NHC ligands. The isobutyl and bromo substituents can be used to fine-tune the steric and electronic properties of the resulting NHC, thereby influencing the activity and selectivity of the metal catalyst it coordinates to.

Furthermore, the development of imidazole-based N,N-bidentate ligands for transition metal-catalyzed reactions is an active area of research. rsc.org The synthesis of 2,4,5-trisubstituted imidazoles is often achieved using various catalytic systems, indicating the importance of this class of compounds in the broader field of catalysis. rsc.org

Functional Materials Research: Potential Applications in Polymer Additives and Flame Retardancy

Brominated compounds are widely recognized for their flame-retardant properties. acs.org They function by releasing bromine radicals at high temperatures, which interfere with the combustion process in the gas phase. mdpi.com Given its high bromine content, this compound is a strong candidate for use as a flame retardant in various polymers. The isobutyl group can enhance its compatibility with polymer matrices, potentially leading to improved performance and reduced leaching.

The use of brominated flame retardants (BFRs) is common in plastics, textiles, and electronics to enhance fire safety. nih.gov Imidazole- and imidazolium-containing polymers are also being explored for various material science applications. elsevierpure.com The incorporation of molecules like this compound into polymer backbones or as additives could lead to the development of new functional materials with enhanced flame retardancy.

Environmental Chemistry: Studies on Degradation Pathways and Environmental Persistence

The widespread use of brominated flame retardants has raised environmental concerns due to their persistence and potential for bioaccumulation. Like many other halogenated organic compounds, BFRs can be persistent in the environment and may undergo various degradation processes, including photodegradation and biodegradation. nih.gov The environmental fate of heterocyclic compounds is a significant area of study, as they can be resistant to degradation. wikipedia.org

While specific studies on the environmental fate of this compound are limited, research on the biodegradation of related N-alkylated compounds provides some insights. For instance, the degradation of long-chain n-alkylbenzenes and n-alkylcyclohexanes has been shown to proceed via β-oxidation of the alkyl side chain. nih.gov Understanding the degradation pathways and environmental persistence of this compound is crucial for assessing its environmental impact and ensuring its safe application.

Fundamental Chemical Research in Scaffold Derivatization for Specialized Applications

Research into the functionalization of the imidazole ring is ongoing, with new methods continually being developed to introduce a variety of substituents at different positions. researchgate.net These derivatization strategies are essential for creating novel compounds for applications in medicinal chemistry, materials science, and catalysis. For example, N-alkylation of imidazoles is a common strategy to produce derivatives with specific biological activities. nih.govresearchgate.net The synthesis of thiazole (B1198619) derivatives from brominated precursors also highlights the potential for transforming the tribromoimidazole scaffold into other heterocyclic systems. nih.gov

Future Research Directions and Unresolved Challenges for 2,4,5 Tribromo 1 Isobutyl 1h Imidazole

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2,4,5-Tribromo-1-isobutyl-1H-imidazole, a significant area of future research lies in advancing its synthesis beyond traditional methods, which often involve hazardous reagents and solvents.

Current synthetic approaches for polybrominated imidazoles can be resource-intensive. Future research should focus on the adoption of green chemistry principles. This includes the use of bio-catalysts, such as lemon juice, which has been successfully employed in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netscispace.com Exploring the efficacy of such natural catalysts for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Moreover, the use of green solvents and energy-efficient techniques like microwave and ultrasound irradiation should be investigated. Microwave-assisted synthesis has been shown to accelerate the formation of polysubstituted imidazoles, often with higher yields and shorter reaction times. nih.govbohrium.com Similarly, ultrasound-assisted synthesis has been demonstrated as a green and efficient method for preparing 2,4,5-trisubstituted-1H-imidazole derivatives. researchgate.net The application of these technologies to the synthesis of this compound remains a promising yet unexplored avenue.

Another key challenge is the development of recyclable catalysts. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and magnetic nanoparticles, have shown great promise in the synthesis of other imidazole (B134444) derivatives, offering ease of separation and reusability. mdpi.comrsc.org Research into designing and applying such catalysts for the specific synthesis of this compound is a critical future direction.

| Green Synthesis Approach | Potential Advantages for this compound | Reference for Related Compounds |

| Bio-catalysts (e.g., lemon juice) | Reduced toxicity, low cost, biodegradability | researchgate.netscispace.com |

| Microwave-assisted synthesis | Shorter reaction times, higher yields, energy efficiency | nih.govbohrium.com |

| Ultrasound-assisted synthesis | Enhanced reaction rates, improved yields, green solvent compatibility | researchgate.net |

| Recyclable heterogeneous catalysts | Ease of separation, catalyst reusability, reduced waste | mdpi.comrsc.org |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The three bromine atoms on the imidazole ring of this compound offer multiple sites for chemical modification, yet its reactivity remains largely unexplored. Future research should aim to uncover novel reactivity patterns and chemical transformations.

A primary area of investigation would be selective functionalization. Developing methodologies to selectively replace one or two of the bromine atoms would open up pathways to a wide array of new derivatives with tailored properties. This could involve transition-metal-catalyzed cross-coupling reactions, which are well-established for other halogenated heterocycles.

Furthermore, the reactivity of the isobutyl group attached to the nitrogen atom presents another handle for chemical modification. Investigating reactions such as selective oxidation or functionalization of the isobutyl chain could lead to novel compounds with interesting properties. The imidazole core itself is a key component in many biologically active substances and has found applications in metal-carbene catalysts and ionic liquids. researchgate.net

The potential for this compound to act as a precursor for N-heterocyclic carbenes (NHCs) is another exciting research direction. NHCs are powerful tools in organometallic chemistry and catalysis. Investigating the generation of an NHC from this compound and its subsequent reactivity could lead to the development of new catalytic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For this compound, this represents a major area for future development.

Flow chemistry has been successfully applied to the synthesis of various imidazole derivatives, demonstrating rapid reaction optimization and increased yields. acs.orgacs.orgresearchgate.net The high-temperature and high-pressure conditions achievable in flow reactors can accelerate reaction rates and enable novel transformations that are difficult to achieve in traditional batch processes. acs.org Developing a continuous flow synthesis for this compound would not only improve its production but also allow for the seamless integration of subsequent reaction and purification steps. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly generate libraries of derivatives based on the this compound scaffold. nih.gov This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. The challenge lies in developing robust and reliable flow protocols for the handling of potentially reactive intermediates and the tribrominated product itself.

| Technology | Potential Benefits for this compound | Reference for Related Compounds |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, rapid optimization | acs.orgacs.orgresearchgate.net |

| Automated Synthesis | High-throughput library generation, accelerated SAR studies | nih.gov |

| Integrated Flow and Purification | Streamlined process, reduced manual handling, higher purity products | nih.gov |

Advanced Computational Design and Prediction of Chemical Properties

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, thereby guiding experimental research. For this compound, advanced computational studies are crucial for unlocking its potential.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including its electronic structure, reactivity, and spectroscopic characteristics. researchgate.netnih.gov Such studies can provide insights into the regioselectivity of substitution reactions and help in the design of new synthetic strategies. For instance, computational modeling can help understand the halogen bonding interactions that may be present in the solid state of this compound, similar to studies on 2,4,5-tribromoimidazolium salts. mdpi.com

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives with various biological targets. This can accelerate the discovery of new therapeutic agents. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early-stage evaluation of the drug-likeness of novel compounds derived from this scaffold. researchgate.net

A significant challenge in this area is the development of accurate computational models that can account for the complex interplay of electronic and steric effects in this highly substituted imidazole.

| Computational Method | Application to this compound | Reference for Related Compounds |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties | researchgate.netnih.gov |

| Molecular Docking | Identification of potential biological targets and prediction of binding affinities | nih.gov |

| ADMET Prediction | Early-stage assessment of drug-likeness and potential toxicity | researchgate.net |

| Halogen Bonding Studies | Understanding intermolecular interactions in the solid state | mdpi.com |

Expanding Applications in Emerging Chemical Technologies

The unique combination of a tribrominated imidazole core and an isobutyl group suggests that this compound could find applications in a variety of emerging chemical technologies.

One promising area is in the development of new ionic liquids. The imidazole ring is a common component of ionic liquid cations, and the presence of the isobutyl group and bromine atoms could impart unique properties such as high density and specific solubility characteristics. researchgate.netresearchgate.net

Another potential application is in the design of novel optical materials. Imidazole derivatives have been investigated for their fluorescence and colorimetric properties, and the heavy bromine atoms in this compound could lead to interesting photophysical phenomena, such as phosphorescence. nih.gov

Furthermore, the high bromine content of this compound suggests its potential use as a flame retardant. Halogenated compounds are known to be effective flame retardants, and incorporating this molecule into polymers could enhance their fire resistance. mdpi.com

The challenge in this area is to systematically investigate these potential applications and to understand how the specific structure of this compound contributes to its performance in these technologies.

Q & A

Q. What are the optimal synthetic routes for 2,4,5-Tribromo-1-isobutyl-1H-imidazole, and how can reaction conditions be systematically optimized?

Q. How can researchers confirm the structural integrity of this compound using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key steps include:

- Crystal growth : Slow evaporation of a dichloromethane/hexane mixture yields diffraction-quality crystals.

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinned data .

- Validation metrics : Ensure R-factor < 5%, and check for anomalous scattering effects from bromine atoms using the Flack parameter.

Q. What spectroscopic methods are most effective for characterizing substituent effects in brominated imidazole derivatives?

Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, and ⁷⁹Br) combined with IR spectroscopy provides detailed insights:

- ¹H NMR : Chemical shifts near δ 7.0–7.5 ppm indicate aromatic protons, while δ 2.5–3.0 ppm corresponds to the isobutyl group .

- ⁷⁹Br NMR : Detects electronic environments of bromine atoms, with deshielding effects correlating with substitution patterns.

- IR : Stretching frequencies at ~650 cm⁻¹ confirm C-Br bonds .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

Methodological Answer: Contradictions often arise from incomplete basis sets in DFT calculations or solvent effects. Mitigation strategies include:

- Benchmarking : Compare multiple computational methods (e.g., B3LYP vs. M06-2X) to identify systematic errors.

- Solvent modeling : Explicitly include solvent molecules (e.g., DMSO) in simulations to match experimental conditions .

- Experimental validation : Use kinetic isotope effects (KIE) or Hammett plots to verify mechanistic hypotheses .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of brominated imidazole derivatives in biological systems?

Methodological Answer: A multi-disciplinary approach is critical:

- Synthetic diversification : Introduce substituents at the 1-isobutyl group to modulate lipophilicity (e.g., fluorinated analogs) .

- Biological assays : Pair cytotoxicity screening (e.g., IC₅₀ in cancer cell lines) with molecular docking to identify binding motifs.

- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and correlate with logP values .

Q. What methodological considerations are critical when employing tandem mass spectrometry (MS/MS) for studying degradation pathways of halogenated imidazoles?

Methodological Answer: MS/MS workflows must address halogen-specific fragmentation:

- Collision energy optimization : Lower energies (10–20 eV) prevent excessive fragmentation of bromine-containing ions.

- Isotopic pattern analysis : Leverage the ¹⁰⁴Br/¹⁰²Br isotopic signature (1:1 ratio) to track degradation products .

- Cross-validation : Compare with GC-MS data to confirm thermal stability under ionization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.